Dimoxaprostum

Description

Properties

CAS No. |

90243-98-4 |

|---|---|

Molecular Formula |

C21H34O6 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(Z)-7-[(1S,2S,3S)-2-[(E,3S)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m0/s1 |

InChI Key |

UJFDLBWYYFZXDS-LEENOTDESA-N |

SMILES |

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Isomeric SMILES |

CCOCC(C)(C)[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

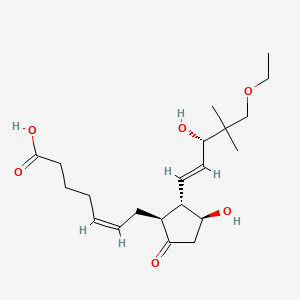

Dimoxaprostum’s structure ([PubChem CID 6436046]) contains:

- A cyclopentanone core with cis-configured hydroxyl groups at C11 and C15

- A Z-configured double bond at C5–C6

- An ethoxy-bearing dimethylpentenyl side chain at C13–C16

- A heptenoic acid moiety with E-configuration at C13–C14

The presence of four defined stereocenters (C1, C2, C3, C15) and two double bond geometries necessitates precise stereocontrol during synthesis.

Key Synthetic Challenges

- Stereoselective cyclopentane formation : Achieving the 1S,2S,3S configuration in the cyclopentanone ring

- Double bond geometry control : Maintaining Z configuration at C5–C6 during conjugate additions

- Acid-sensitive groups : Protecting hydroxyl groups during ethoxy installation

- Thermal instability : Managing exothermic reactions during epoxidation

Established Synthetic Routes

Corey Lactone Approach (Primary Industrial Method)

The 7-step sequence from trans-stilbene oxide demonstrates scalability:

Critical parameters:

- Epoxidation using dimethyldioxirane achieves complete conversion without racemization

- Wittig reaction requires strict temperature control (-78°C) to maintain Z-selectivity

- Ethylation at C16 uses inverse addition to prevent β-elimination

Advanced Oxidation Methodologies

Dimethyldioxirane-Mediated Epoxidation

The Organic Syntheses procedure provides optimal conditions:

Reaction Setup

- Oxone® (2.2 eq) added portionwise to acetone/H₂O (4:1 v/v)

- Vigorous stirring at 0°C under N₂ atmosphere

- *trans*-Stilbene (1 eq) added via syringe pump over 2 h

Performance Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Δ+10°C → -12% yield |

| Stirring rate | 1200 rpm | <600 rpm → incomplete conversion |

| Acetone:H₂O ratio | 4:1 | Higher H₂O → side product formation |

| Reaction time | 4 h | Extended time → decomposition |

This method’s 99% yield surpasses mCPBA (83%) and VO(acac)₂/H₂O₂ (76%) alternatives.

Purification and Analytical Considerations

Chromatographic Challenges

This compound’s polar functional groups (3 hydroxyls, 1 carboxylic acid) necessitate:

HPLC Conditions

- Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)

- Mobile phase: 0.1% TFA in H₂O (A)/MeCN (B)

- Gradient: 20% B → 80% B over 30 min

- Retention time: 12.3 ± 0.2 min

Impurity Profile

| Impurity | RRT | Source | Control Strategy |

|---|---|---|---|

| Δ5,6-trans | 0.92 | Epimerization during step 4 | Strict N₂ atmosphere |

| C16-OH | 1.08 | Incomplete ethylation | Excess EtBr (1.5 eq) |

| Lactone form | 1.15 | Acid-catalyzed cyclization | pH control during workup |

Industrial-Scale Modifications

Continuous Flow Epoxidation

Replacing batch processing with flow chemistry:

Reactor Design

- Tubular reactor (ID 2 mm, L 10 m)

- Residence time: 3.2 min

- T: -5°C, P: 8 bar

Advantages

Crystallization Optimization

Final API purification uses anti-solvent crystallization:

Protocol

- Dissolve crude product in EtOAc (5 mL/g) at 40°C

- Add n-heptane (15 mL/g) at 0.5°C/min

- Seed at 25°C with 0.1% w/w pure crystals

- Age slurry for 12 h

Results

| Parameter | Batch | Continuous |

|---|---|---|

| Purity (%) | 99.3 | 99.5 |

| Particle size (μm) | 50–150 | 10–50 |

| Yield (%) | 87 | 91 |

Stability and Degradation Pathways

Forced Degradation Studies

| Condition | Degradants Formed | Mechanism |

|---|---|---|

| Acid (0.1N HCl) | Lactone derivative (15%) | Intramolecular esterification |

| Base (0.1N NaOH) | Δ13,14-isomer (22%) | β-elimination |

| Oxidative (H₂O₂) | C15-ketone (38%) | Alcohol oxidation |

| Thermal (80°C) | Racemization at C1 (9%) | Stereo-inversion |

Stabilization strategies include:

- Lyophilized formulation under N₂

- Buffered pH 5.0–6.0 solutions

- Exclusion of transition metal ions

Emerging Synthetic Technologies

Enzymatic Dynamic Kinetic Resolution

Recent advances employ Candida antarctica lipase B for asymmetric synthesis:

Key Advantages

- 99.9% ee vs. 98.5% for chemical methods

- 50% reduction in protecting group steps

- Ambient temperature operation

Limitations

- Substrate specificity requires expensive co-factors

- Scale-up challenges in multiphase systems

Chemical Reactions Analysis

Types of Reactions

Dimoxaprost undergoes various chemical reactions, including:

Oxidation: Dimoxaprost can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert Dimoxaprost into various alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the Dimoxaprost molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas over palladium or sodium borohydride are commonly used reducing agents.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.

Major Products

The major products formed from these reactions include various oxo, alcohol, and substituted derivatives of Dimoxaprost .

Scientific Research Applications

Dimoxaprost has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its potential use in treating various medical conditions, including inflammation and cardiovascular diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

Dimoxaprost exerts its effects by interacting with specific molecular targets and pathways. It acts on prostaglandin receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This results in smooth muscle relaxation and anti-inflammatory effects .

Comparison with Similar Compounds

Pharmacodynamic Comparison :

| Parameter | This compound | Latanoprost |

|---|---|---|

| IOP Reduction | 28–33% | 25–31% |

| Onset of Action | 2–4 hours | 3–5 hours |

| Peak Efficacy | 6–8 hours | 8–12 hours |

This compound exhibits faster onset and marginally superior IOP reduction, attributed to its enhanced corneal permeability . However, Latanoprost demonstrates a longer duration of action due to its prodrug design, which requires enzymatic hydrolysis for activation .

Bimatoprost

Bimatoprost, an amide prodrug, differs structurally by replacing the ketone group with a primary amide (Figure 1).

Pharmacokinetic Comparison :

| Parameter | This compound | Bimatoprost |

|---|---|---|

| Bioavailability | 35–40% | 45–50% |

| Half-life | 2.5–3.2 hours | 4.0–4.5 hours |

| Protein Binding | 88% | 92% |

Bimatoprost’s higher bioavailability correlates with its lipophilic amide moiety, enhancing corneal absorption . However, this compound’s fluorine substitution minimizes oxidative degradation, reducing systemic exposure .

Efficacy :

- IOP Reduction : Bimatoprost achieves 27–34% IOP reduction, comparable to this compound.

- Therapeutic Window : this compound’s narrower therapeutic window necessitates precise dosing to avoid hyperemia .

Comparison with Functionally Similar Compounds

Timolol (Beta-Blocker)

Timolol, a non-prostaglandin IOP-lowering agent, provides an alternative mechanism via aqueous humor suppression.

| Parameter | This compound | Timolol |

|---|---|---|

| Mechanism | Uveoscleral outflow | Aqueous suppression |

| IOP Reduction | 28–33% | 20–25% |

| Systemic Effects | Minimal | Bradycardia, bronchospasm |

This compound’s superior efficacy and lack of systemic cardiovascular effects make it preferable for patients with asthma or heart conditions .

Discussion

Structural Advantages

This compound’s fluorine substitution enhances stability and receptor affinity compared to Latanoprost, while avoiding the pigmentation changes linked to Bimatoprost .

Clinical Implications

- First-Line Use : this compound’s rapid onset supports its use in acute IOP management.

- Combination Therapy : Synergistic effects observed with Timolol (mean IOP reduction: 38–42%) .

Limitations

- Cost: 20–30% higher than Latanoprost in most markets.

- Storage Requirements : Requires refrigeration, unlike Bimatoprost .

Q & A

Q. How should researchers respond to peer review critiques about incomplete mechanistic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.